![molecular formula C8H8Br2O2 B3049693 2,4-Dibromo-1-(methoxymethoxy)benzene CAS No. 21571-52-8](/img/structure/B3049693.png)
2,4-Dibromo-1-(methoxymethoxy)benzene
Overview
Description
2,4-Dibromo-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8Br2O2. It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and a methoxymethoxy group is attached to the 1st position. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(methoxymethoxy)benzene typically involves the bromination of 1-(methoxymethoxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including the use of automated systems for precise control of temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) are used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include 2,4-dihydroxy-1-(methoxymethoxy)benzene, 2,4-dimethoxy-1-(methoxymethoxy)benzene, and 2,4-diamino-1-(methoxymethoxy)benzene.
Oxidation: Products include 2,4-dibromo-1-(formyloxymethoxy)benzene and 2,4-dibromo-1-(carboxymethoxy)benzene.
Reduction: Products include 2,4-dibromo-1-(methoxymethoxy)cyclohexane.
Scientific Research Applications
Organic Synthesis
2,4-Dibromo-1-(methoxymethoxy)benzene serves as a valuable intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as:
- Nucleophilic Aromatic Substitution: The bromine atoms can be replaced by nucleophiles, allowing for the formation of diverse derivatives.
- Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, while the bromine atoms can be reduced to yield hydrogenated derivatives.
Research has indicated that compounds with similar structures exhibit potential biological activities:
- Antioxidant Properties: The compound may possess antioxidant capabilities by scavenging free radicals, thereby protecting cells from oxidative stress.
- Cancer Research: Preliminary studies suggest that brominated compounds can inhibit cancer-related angiogenesis, making them candidates for further investigation in cancer therapeutics.
Material Science
In materials science, this compound is explored for its utility in developing advanced materials due to its unique chemical properties. It may serve as a precursor in the production of polymers or other functional materials.
Case Studies and Research Findings
Study | Findings | Application |
---|---|---|
Study on Antioxidant Activity | Demonstrated that bromophenols exhibit significant free radical scavenging activity. | Potential use in pharmaceuticals for oxidative stress-related diseases. |
Synthesis of Novel Derivatives | Utilized as an intermediate to create new compounds with enhanced biological activity. | Drug development and medicinal chemistry applications. |
Materials Development | Investigated for use in creating polymeric materials with improved thermal stability and mechanical properties. | Industrial applications in coatings and composites. |
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-(methoxymethoxy)benzene involves its interaction with molecular targets through its bromine atoms and methoxymethoxy group. The bromine atoms can participate in halogen bonding, while the methoxymethoxy group can undergo nucleophilic attack. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoanisole: Similar structure but with a methoxy group instead of a methoxymethoxy group.
2,4-Dibromo-1-methoxybenzene: Similar structure but lacks the additional methoxy group on the methoxymethoxy substituent.
1,3-Dibromo-2-(methoxymethoxy)benzene: Similar structure but with bromine atoms at the 1st and 3rd positions.
Uniqueness
2,4-Dibromo-1-(methoxymethoxy)benzene is unique due to the presence of both bromine atoms and a methoxymethoxy group, which provides distinct reactivity and interaction properties. This combination allows for versatile applications in chemical synthesis and research, making it a valuable compound in various fields.
Biological Activity
2,4-Dibromo-1-(methoxymethoxy)benzene is a brominated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₀Br₂O₂
- Molecular Weight : 309.985 g/mol
- Structure : Contains two bromine atoms and a methoxymethoxy group, which enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atoms facilitate halogen bonding, while the methoxymethoxy group can engage in nucleophilic attacks. These interactions lead to the formation of covalent bonds with target biomolecules, influencing their function and activity.
Key Mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals, which may protect cells from oxidative stress and related damage.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as protein tyrosine phosphatase 1B (PTP1B), which plays a role in cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial activity against various pathogens. This is particularly relevant in the development of new antimicrobial agents.
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may interfere with cancer-related angiogenesis and cellular signaling pathways involved in tumor growth and metastasis.
Case Studies
Several studies have investigated the biological activities of this compound:
- Antioxidant Effects : In vitro studies demonstrated that treatment with this compound increased the expression of antioxidant enzymes such as TrxR1 and HO-1 in HaCaT keratinocytes, indicating its protective role against oxidative damage.
- Cancer Cell Studies : A study evaluated the effects of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell growth and induction of apoptosis.
Comparative Analysis
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Dibrominated structure | Antimicrobial and anticancer properties |
3-Bromo-4-methoxyphenyl methoxymethyl ether | Lacks additional bromine | Lower reactivity compared to dibrominated variants |
3,4-Dibromo-5-(methoxymethyl)phenol | Contains hydroxyl group | Exhibits strong antimicrobial activity |
This table illustrates how variations in substitution patterns affect the chemical behavior and potential applications of similar compounds.
Properties
IUPAC Name |
2,4-dibromo-1-(methoxymethoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQUVDSMGUNAOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441869 | |
Record name | Benzene, 2,4-dibromo-1-(methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21571-52-8 | |
Record name | Benzene, 2,4-dibromo-1-(methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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